Nidulin

Übersicht

Beschreibung

Nidulin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in epigenetic regulation, particularly in the methylation processes that influence gene expression and cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nidulin typically involves the methylation of specific substrates using methylating agents such as dimethyl sulfate or iodomethane. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the methylation process. The reaction is usually carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction conditions. This method enhances the efficiency and yield of the compound while maintaining safety standards. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Nidulin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its functional properties.

Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are conducted in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or carboxylated derivatives, while reduction may produce demethylated compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Nidulin exhibits significant antibacterial activity, making it a candidate for addressing the global challenge of antibiotic resistance. Studies have shown that semi-synthetic modifications of this compound can enhance its potency. For example, the compound 3-O-benzylunguinol, a derivative of this compound, demonstrated an impressive minimum inhibitory concentration (MIC) of 0.2 µg/mL against S. aureus, compared to this compound's MIC of 6.3 µg/mL .

Structure-Activity Relationship (SAR)

Research has delved into the structure-activity relationships of this compound and its analogues. By modifying various positions on the unguinol core, scientists have synthesized a library of compounds that exhibit varying degrees of antibacterial activity. A notable finding is that certain benzyl-substituted derivatives showed enhanced potency against bacterial strains while also revealing distinct cytotoxicity profiles against mammalian cells .

Case Studies

- Modification and Testing : A study revisited this compound's potential by manipulating halide ion concentrations during fermentation, which resulted in the production of new analogues with improved bioactivity profiles. This approach highlighted the importance of environmental factors in secondary metabolite production .

- In Vivo Efficacy : In murine models, benzguinol derivatives derived from this compound were tested for their effectiveness against bacterial infections. These studies indicated that these derivatives could significantly reduce bacterial loads and improve survival rates in infected mice, suggesting their potential as therapeutic agents .

Cytotoxicity and Cancer Research

Beyond antibacterial applications, this compound and its derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain analogues demonstrated selective toxicity towards mouse myeloma cells, indicating potential applications in cancer therapy .

Data Table: Summary of this compound Derivatives and Their Activities

Wirkmechanismus

The mechanism of action of Nidulin involves its ability to transfer methyl groups to specific substrates, thereby influencing their chemical and biological properties. This methylation process is catalyzed by enzymes known as methyltransferases, which target specific sites on DNA, proteins, or other molecules. The addition of methyl groups can alter the activity, stability, and interactions of these molecules, leading to changes in cellular function and gene expression.

Vergleich Mit ähnlichen Verbindungen

Nidulin can be compared with other methylating agents such as:

Dimethyl sulfate: A highly reactive methylating agent used in various chemical syntheses.

Iodomethane: Another common methylating agent with similar reactivity but different handling and safety profiles.

S-adenosylmethionine: A biological methyl donor involved in numerous methylation reactions within cells.

This compound is unique in its specific applications and reactivity profile, making it a valuable tool in both research and industrial contexts.

Biologische Aktivität

Nidulin is a depsidone compound primarily produced by the fungus Aspergillus nidulans. It has garnered attention for its antibacterial properties and potential applications in treating infections caused by resistant bacteria. This article provides an overview of this compound's biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHClO

- Molecular Weight : 443.7 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited solubility in water.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Phospholipase A2 : this compound is structurally related to other metabolites like folipasatin and unguinol, which inhibit phospholipase A2. This inhibition reduces the release of arachidonic acid from cell membranes, potentially leading to anti-inflammatory effects .

- Calcium Channel Blockade : Some studies suggest that this compound may have calcium-blocking attributes, which can influence cellular signaling pathways involved in inflammation and pain .

- Selective Antibacterial Activity : this compound has been shown to possess selective antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb) .

Structure-Activity Relationship (SAR)

Recent research has focused on synthesizing derivatives of this compound to enhance its antibacterial efficacy. A study synthesized 12 new and 11 previously reported this compound analogues, assessing their in vitro activity against a range of bacteria and fungi . The results indicated that some derivatives exhibited significantly improved antibacterial activities compared to this compound itself.

Table 1: Antibacterial Activity of this compound and Its Derivatives

| Compound | MIC (μg/mL) against MRSA | MIC (μg/mL) against Mtb |

|---|---|---|

| This compound | 6.3 | 12.5 |

| 3-O-benzylunguinol | 0.2 | Not reported |

| Northis compound | 4.0 | 10.0 |

Case Study 1: Antibacterial Efficacy Against MRSA

In a controlled study, researchers evaluated the efficacy of this compound against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be 6.3 μg/mL, indicating a moderate level of antibacterial activity. In comparison, a semi-synthetic derivative, 3-O-benzylunguinol, demonstrated a significantly lower MIC of 0.2 μg/mL, suggesting that structural modifications can enhance potency .

Case Study 2: Inhibition of Mycobacterium tuberculosis

Another study explored the potential of this compound as an anti-tubercular agent. The compound was found to inhibit Mtb growth with an MIC of 12.5 μg/mL. This finding highlights the potential for this compound derivatives to serve as leads for developing new treatments against tuberculosis, particularly in light of rising drug resistance .

Eigenschaften

IUPAC Name |

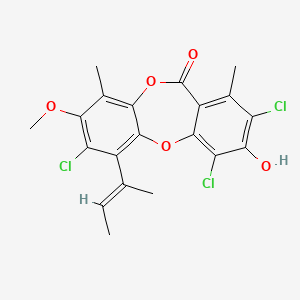

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINAZMQWFDQSD-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017592 | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329-04-0, 10089-10-8 | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.